CEP-28122 is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) [, , , , , , , , ]. ALK is a receptor tyrosine kinase that plays a crucial role in cell growth and survival. In several cancer types, including anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC), ALK is often dysregulated due to genetic alterations like chromosomal translocations, mutations, or gene amplification. This dysregulation leads to constitutive ALK activation, which promotes tumorigenesis [, , ]. CEP-28122 functions by selectively targeting and inhibiting ALK activity, thereby disrupting the aberrant signaling pathways driving cancer cell proliferation and survival in these malignancies [, , ].
CEP-28122 was developed by Cephalon, Inc., and its synthesis has been extensively documented in scientific literature. It belongs to the class of small molecule inhibitors specifically targeting the ALK pathway, which is crucial for tumor growth and survival in certain malignancies. The compound's structure consists of three key components: a morpholine-substituted benzocycloheptane unit (A-ring), a diaminopyrimidine central core (B-ring), and a bicyclic amino amide fragment (C-ring) .
The synthesis of CEP-28122 involves an efficient eight-step process that integrates various chemical reactions. The initial strategy combined three structural elements to form the final compound:
The molecular structure of CEP-28122 can be described as follows:
The detailed structural analysis shows that CEP-28122’s design allows for selective binding to the ALK active site, inhibiting its activity effectively .
CEP-28122 acts primarily by inhibiting ALK activity, which is essential for cell proliferation in ALK-positive tumors. The mechanism involves:
Preclinical studies have shown that it effectively reduces tumor growth in xenograft models with sustained effects post-treatment .
CEP-28122 exhibits several notable physical and chemical properties:
These properties are crucial for its development as a therapeutic agent .
CEP-28122 has significant applications in cancer research and therapy:
The compound's robust pharmacological profile positions it as a promising candidate for further clinical development aimed at improving outcomes for patients with ALK-positive cancers .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: